molecular formula C11H8F9NO4 B13787939 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione CAS No. 852527-43-6

1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B13787939
CAS No.: 852527-43-6
M. Wt: 389.17 g/mol
InChI Key: LNFNFGXVSPNQIW-UHFFFAOYSA-N
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Description

1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative substituted with a highly fluorinated acyloxy group. The nonafluoroheptanoyl moiety introduces strong electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity compared to non-fluorinated analogs. This compound’s unique fluorinated chain may confer resistance to enzymatic degradation, making it relevant for applications in medicinal chemistry and materials science.

Properties

CAS No.

852527-43-6

Molecular Formula

C11H8F9NO4

Molecular Weight

389.17 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate

InChI

InChI=1S/C11H8F9NO4/c12-8(13,9(14,15)10(16,17)11(18,19)20)4-3-7(24)25-21-5(22)1-2-6(21)23/h1-4H2

InChI Key

LNFNFGXVSPNQIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Nucleophilic substitution: The nonafluoroheptanoyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidine-2,5-dione.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary amines or thiols, typically in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted pyrrolidine-2,5-dione derivatives.

    Hydrolysis: Nonafluoroheptanoic acid and pyrrolidine-2,5-dione.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique chemical properties.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the development of advanced materials with unique surface properties, such as hydrophobic coatings and lubricants.

Mechanism of Action

The mechanism of action of 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nonafluoroheptanoyl group imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrolidine-2,5-dione core may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) Key Features Biological/Chemical Impact Source
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione Nonafluoroheptanoyloxy High electronegativity, lipophilicity Enhanced metabolic stability; potential for hydrophobic interactions N/A (Inferred)
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Sulfanylundecanoyloxy Thiol-containing acyl chain Susceptible to oxidation; possible disulfide bond formation
1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione Butenoyloxy Short unsaturated chain Higher reactivity due to α,β-unsaturated ester; lower stability
1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione Halogenated aromatic substituent Mixed halogen effects (Cl, F) Altered enzyme inhibition profiles; enhanced binding to aromatic receptors
1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione Indole-acetyloxy Electron-rich indole moiety Potential for π-π stacking; modulation of receptor affinity
1-(1-Phenylethyl)pyrrolidine-2,5-dione Phenylethyl Hydrophobic aromatic group Increased membrane permeability; CNS-targeting potential

Key Differentiators

Fluorination Effects: The nonafluoroheptanoyl group imparts extreme hydrophobicity and chemical inertness, contrasting with sulfanylundecanoyl (thiol-based) or butenoyl (reactive ester) substituents. Fluorinated chains reduce polar surface area, enhancing blood-brain barrier penetration compared to polar groups like indole-acetyloxy .

Stability and Reactivity: The electron-withdrawing nature of fluorine stabilizes the ester bond against hydrolysis, unlike butenoyloxy derivatives, which are prone to Michael additions or nucleophilic attacks .

Biological Activity: Halogenated aromatic derivatives (e.g., 1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione) show specificity in enzyme inhibition, while the nonafluoroheptanoyl analog’s bioactivity may target lipid-rich environments or fluorophilic protein domains .

Synthetic Complexity: Introducing a nonafluoro chain requires specialized fluorination techniques, such as electrochemical or radical methods, which are more complex than synthesizing thiol- or alkyl-substituted analogs .

Pharmacological Potential

  • Fluorinated pyrrolidine-diones are explored as protease inhibitors or antimicrobial agents due to their resistance to oxidative degradation .
  • The indole-acetyloxy derivative demonstrates receptor modulation via π-stacking, a mechanism less feasible with the nonpolar nonafluoro chain .

Metabolic Studies

  • Comparative studies with sulfanylundecanoyl analogs reveal that fluorinated derivatives exhibit prolonged half-lives in vivo, critical for sustained drug delivery .

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